molecular formula C26H30O11 B1680253 Rubratoxin B CAS No. 21794-01-4

Rubratoxin B

Cat. No.: B1680253
CAS No.: 21794-01-4
M. Wt: 518.5 g/mol
InChI Key: ZJTBTDVZNGBSNG-RAJJBAQQSA-N
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Description

Rubratoxin B is a carbonyl compound.
This compound is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. This compound has been shown to be hepatotoxic, nephrotoxic, and splenotoxic. (A2985)

Properties

CAS No.

21794-01-4

Molecular Formula

C26H30O11

Molecular Weight

518.5 g/mol

IUPAC Name

(2S)-2-hydroxy-3-[(1S)-1-hydroxyheptyl]-10-[(R)-hydroxy-(6-oxo-2,3-dihydropyran-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone

InChI

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12?,15-,16?,20?,21+,22+/m0/s1

InChI Key

ZJTBTDVZNGBSNG-RAJJBAQQSA-N

Isomeric SMILES

CCCCCC[C@@H](C1[C@@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@H](C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O

SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O

Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O

Appearance

Solid powder

Color/Form

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES;  FROM BENZENE & ETHYL ACETATE AS LONG LATHES;  HEXAGONAL PLATES FROM AMYL ACETATE
Crystalline

melting_point

168-170 °C (dec.)

21794-01-4

physical_description

Solid;  [HSDB] White powder;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

STABLE AT ROOM TEMP /RUBRATOXINS/

solubility

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/
INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ubratoxin
rubratoxin B
rubratoxins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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